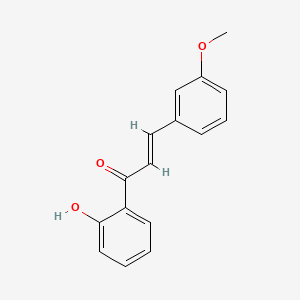

2'-Hydroxy-3-methoxychalcone

Description

Isolation of Chalcones from Plant Species

The extraction and isolation of chalcones from plant materials are pivotal steps in their study. The process typically begins with the collection and drying of the plant material, followed by extraction with organic solvents of varying polarities, such as methanol, ethanol (B145695), or ethyl acetate. The resulting crude extract is then subjected to various chromatographic techniques to separate the individual compounds.

Common methods for the purification of chalcones include:

Column Chromatography: This is a fundamental technique where the extract is passed through a stationary phase (e.g., silica gel or alumina) packed in a column, and the components are separated based on their differential adsorption and elution with a mobile phase.

Thin-Layer Chromatography (TLC): TLC is often used for the preliminary analysis and separation of compounds in a mixture. It helps in identifying the appropriate solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that is frequently employed for the final purification of chalcones and for their quantitative analysis.

Various types of chalcones have been successfully isolated from a diverse range of plant species. The families LeguminosaE, Asteraceae, and Moraceae are particularly rich sources of these compounds researchgate.netcabidigitallibrary.org.

Table 1: Examples of Plant Families Rich in Chalcones

| Plant Family | Examples of Genera |

|---|---|

| Leguminosae (Fabaceae) | Glycyrrhiza, Dalbergia |

| Asteraceae (Compositae) | Helichrysum, Bidens |

| Moraceae | Morus, Artocarpus |

Role of Chalcones as Intermediates in Flavonoid Biosynthesis

Chalcones are central intermediates in the biosynthesis of flavonoids, a large and diverse group of plant secondary metabolites. The biosynthetic pathway commences with the general phenylpropanoid pathway, which produces cinnamic acid from the amino acid phenylalanine. Cinnamic acid is then converted to 4-coumaroyl-CoA.

The key enzyme in chalcone (B49325) biosynthesis is chalcone synthase (CHS) . This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate, which then undergoes cyclization and aromatization to yield naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).

From this central chalcone intermediate, a variety of other flavonoids are formed through the action of different enzymes. For instance, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into its corresponding flavanone, a key branching point in the flavonoid pathway. Subsequent enzymatic modifications, such as hydroxylation, methylation, glycosylation, and prenylation, lead to the vast diversity of flavonoids found in nature.

The formation of methoxylated chalcones, such as 2'-Hydroxy-3-methoxychalcone, involves the action of O-methyltransferases (OMTs) . These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the chalcone backbone. The specific position of methylation is determined by the regiospecificity of the particular OMT enzyme.

Reported Natural Sources of this compound or Closely Related Derivatives

A notable example is the isolation of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone from the leaves of Syzygium balsameum (Wight) Wall. ex Walp., a plant belonging to the Myrtaceae family . The isolation of this compound suggests that the enzymatic machinery for producing chalcones with methoxy (B1213986) and hydroxyl groups on the A-ring is present in this genus.

The extraction process for obtaining this derivative involved macerating the dried and powdered leaves of Syzygium balsameum with n-hexane to defat the material, followed by extraction with ethyl acetate. The ethyl acetate extract was then subjected to silica gel column chromatography to isolate the pure compound . The structure of the isolated chalcone was elucidated using various spectroscopic methods, including UV, IR, EIMS, 1H NMR, and 13C NMR .

The discovery of this closely related derivative in Syzygium balsameum points to the potential for this or other species within the Syzygium genus to also be sources of this compound. Further phytochemical investigations into this genus and other related plant families may lead to the definitive identification of a natural source for this specific chalcone.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11,17H,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWQYIIRNXCEQ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 3 Methoxychalcone

Conventional Synthetic Routes: Claisen-Schmidt Condensation

The most prevalent and classic method for synthesizing 2'-Hydroxy-3-methoxychalcone is the Claisen-Schmidt condensation. propulsiontechjournal.com This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025). semanticscholar.orgpropulsiontechjournal.com Specifically, this compound is synthesized through the reaction of 2'-hydroxyacetophenone (B8834) and 3-methoxybenzaldehyde.

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dissolved in a polar solvent like ethanol (B145695) or a mixture of ethanol and water. propulsiontechjournal.com The process generally involves stirring a mixture of the acetophenone and benzaldehyde at room temperature, followed by the addition of the base. nih.gov The reaction proceeds until the benzaldehyde is consumed, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the reaction mixture is acidified and poured into ice water, often resulting in the precipitation of the chalcone (B49325) product. nih.gov Purification is then typically achieved through crystallization from a suitable solvent, such as ethanol. nih.gov

The yields of this conventional method can vary. For instance, the synthesis of this compound via Claisen-Schmidt condensation has been reported with a yield of 69%.

Alternative and Green Synthetic Approaches for Chalcones

While the Claisen-Schmidt condensation is a workhorse for chalcone synthesis, its reliance on strong bases and organic solvents has prompted the development of more environmentally friendly, or "green," synthetic methods. rjpn.org These alternative approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. rjpn.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times compared to conventional heating. frontiersin.org For chalcone synthesis, this method enhances the frequency of molecular collisions, leading to faster reaction completion. In some cases, reactions that take hours with conventional heating can be completed in minutes under microwave irradiation, often with improved yields. frontiersin.org

Solvent-Free Synthesis (Grinding Technique): A notable green chemistry approach involves performing the Claisen-Schmidt condensation under solvent-free conditions by grinding the reactants together. propulsiontechjournal.comscitepress.org This technique has been successfully applied to the synthesis of various chalcones, including 4-hydroxy-4′-methoxychalcone, by grinding the corresponding aldehyde and acetophenone with a solid catalyst like NaOH. scitepress.org This method offers advantages such as reduced environmental impact and simplicity. rjpn.orgscitepress.org

Use of Alternative Catalysts: Research has explored the use of alternative and reusable catalysts to replace corrosive bases like NaOH and KOH. Solid acid catalysts, such as montmorillonite (B579905) K10 clay, have been employed for chalcone synthesis, offering benefits like reduced waste and milder reaction conditions.

Glycerin as a Green Solvent: Glycerin, a biodegradable and non-toxic solvent, has been utilized as a green alternative to traditional organic solvents for chalcone synthesis. scielo.br Reactions carried out in glycerin have shown good product yields and high purity. scielo.br

These green synthetic methods represent a significant advancement in the sustainable production of chalcones, including potentially this compound, by minimizing environmental impact while often improving reaction efficiency. propulsiontechjournal.comrjpn.org

Synthesis of this compound Derivatives for Structure-Activity Studies

The synthesis of derivatives of this compound is a key strategy for investigating its structure-activity relationships (SAR). By systematically modifying the chemical structure, researchers can identify the functional groups crucial for its biological activities. mdpi.com

For example, the introduction of different substituents on the aromatic rings can significantly influence the compound's properties. The synthesis of 2',4'-dichloro-4-hydroxy-3-methoxychalcone, a derivative of the core structure, was achieved through a Claisen-Schmidt reaction between 2,4-dichloro acetophenone and vanillin. semanticscholar.org This particular modification resulted in a compound with notable antioxidant activity. semanticscholar.org

Another example is the synthesis of 3'-methoxy flavonol from this compound. fip.orgfip.org This two-step process involves an initial reaction to form the flavonol, which can then be further derivatized. fip.orgfip.org Such transformations allow for the exploration of how changes to the chalcone backbone affect its biological profile.

The synthesis of a novel derivative, 5'-chloro-2',4-dihydroxy-3-methoxychalcone, was accomplished via Claisen-Schmidt condensation using 5-chloro-2-hydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde as starting materials. undikma.ac.id This research highlights the ongoing efforts to create new chalcone analogs with potentially enhanced therapeutic properties. undikma.ac.id These synthetic endeavors are crucial for building a diverse library of compounds for biological screening and for understanding the intricate relationship between chemical structure and biological function.

Structural Elucidation and Characterization Techniques in Synthetic Research

The unambiguous determination of the structure of newly synthesized compounds like this compound and its derivatives is a critical step in chemical research. A combination of spectroscopic techniques is employed to confirm the molecular structure and purity of the synthesized products. semanticscholar.orgaip.org

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, FT-IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for elucidating the structure of chalcones.

¹H NMR: The ¹H NMR spectrum provides detailed information about the number and types of protons in a molecule. For chalcones, the vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system typically appear as doublets with a coupling constant (J value) of around 15-16 Hz, which is characteristic of a trans configuration. fabad.org.trchemicalbook.com For 2'-hydroxychalcones, the hydroxyl proton often appears as a downfield singlet due to intramolecular hydrogen bonding with the carbonyl group. fabad.org.tr

¹³C NMR: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule. The carbonyl carbon of chalcones typically resonates in the range of δ 186-197 ppm. fabad.org.tr The α- and β-carbons of the enone system also show characteristic signals. scitepress.orgfabad.org.tr

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. semanticscholar.org The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (254.28 g/mol ). nih.gov Fragmentation patterns can help to confirm the presence of specific structural motifs. fabad.org.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group (typically around 1650 cm⁻¹), and the carbon-carbon double bond (C=C) of the enone system.

Structure Activity Relationship Sar Studies for 2 Hydroxy 3 Methoxychalcone Derivatives

Impact of Hydroxyl and Methoxy (B1213986) Substituent Positions on Biological Activities

The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the chalcone (B49325) scaffold are paramount to their biological profile. Generally, free hydroxyl groups are considered essential for enhancing activities such as antioxidant and antimicrobial effects, whereas methoxy groups may sometimes decrease these specific activities. nih.gov However, for other properties like antitumor activity, methoxy substitutions can have a positive impact. nih.gov

A structure-activity relationship study on the anti-inflammatory properties of various chalcones suggested that the presence of electron-donating hydroxy and methoxy groups on both the A and B rings contributes to strong activity. mdpi.com For instance, 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone was identified as a potent anti-inflammatory agent, indicating a synergistic effect of multiple methoxy groups in conjunction with the 2'-hydroxy group. mdpi.com

Influence of A-Ring Substitution Patterns

The A-ring of 2'-hydroxychalcones, originating from the acetophenone (B1666503) precursor, plays a crucial role in modulating bioactivity. The defining 2'-hydroxy group, as mentioned, is a key structural element. researchgate.net Its presence is often a prerequisite for certain biological effects. Studies have shown that the neutrophil oxidative inhibition ability of chalcones is dependent on the 2′-hydroxy substituent on the A-ring, in combination with other substituents on the B-ring. nih.gov

Beyond the essential 2'-hydroxy group, additional substitutions on the A-ring can further refine the pharmacological profile. For example, the introduction of a bromo-substituent at the 5'-position, in combination with hydroxyl groups, has been shown to enhance antioxidant and anti-lipid peroxidation activities. mdpi.com Specifically, a 3,4-dihydroxychalcone derivative bearing a bromo-substituent at the 5'-position exhibited satisfactory inhibitory activity against lipid peroxidation. mdpi.com The introduction of a second bromo-substituent at the 3'-position resulted in an even stronger inhibitor. mdpi.com

| Compound | A-Ring Substituents | B-Ring Substituents | Observed Activity Enhancement |

|---|---|---|---|

| 5'-bromo-2'-hydroxy-3,4-dihydroxychalcone | 2'-OH, 5'-Br | 3,4-diOH | Satisfactory anti-lipid peroxidation |

| 3',5'-dibromo-2'-hydroxy-3,4-dihydroxychalcone | 2'-OH, 3'-Br, 5'-Br | 3,4-diOH | Strong anti-lipid peroxidation |

Significance of B-Ring Substitution Patterns

The substitution pattern on the B-ring, derived from the benzaldehyde (B42025) reactant, is a major determinant of the biological activity of chalcones. researchgate.net A wide array of substituents has been explored to understand their impact on various pharmacological effects.

For antioxidant activity, the positioning of hydroxyl groups on ring B is a critical structural factor. Studies have demonstrated that chalcones with ortho- (e.g., 2',3'- or 3',4'-dihydroxy) and para- (e.g., 2,5'-dihydroxy) substitution patterns on ring B exhibit excellent radical scavenging activities, comparable to reference antioxidants like ascorbic acid and α-tocopherol. In stark contrast, compounds with a meta- (e.g., 2',4'- or 3',5'-dihydroxy) substitution pattern show a significant decrease in activity. This difference is attributed to the ease of formation of stable semiquinone radicals through electron delocalization, which is facilitated by ortho and para positioning. It has been reported that for chalcones with one or two hydroxyl groups on ring B, the antioxidant activity increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov

Methoxy groups on the B-ring are also significant. In the context of antimalarial activity, methoxylation of ring B at various positions, rather than hydroxylation, was found to generate compounds with good in vitro activities. researchgate.net Compounds with trimethoxy, dimethoxy, and methoxy substitutions on the B-ring showed promising antimalarial potential. researchgate.net

| B-Ring Substitution Pattern | Example Substituents | Impact on Antioxidant Activity | Rationale |

|---|---|---|---|

| ortho-dihydroxy | 3,4-diOH | Excellent | Facilitates stable semiquinone radical formation |

| para-dihydroxy | 2,5-diOH | Excellent | Facilitates stable semiquinone radical formation |

| meta-dihydroxy | 2,4-diOH; 3,5-diOH | Significantly decreased | Less effective electron delocalization |

| monohydroxy | 4-OH | Good (better than 2-OH or 3-OH) | Positional effect on radical stability |

Role of the α,β-Unsaturated Ketone Moiety in Bioactivity

The α,β-unsaturated ketone moiety (an enone) that connects the two aromatic rings is a defining structural feature of chalcones and is indispensable for many of their biological activities. nih.govresearchgate.net This three-carbon bridge is a highly electrophilic system and acts as a Michael acceptor. mdpi.com

This reactivity allows chalcones to form covalent bonds with nucleophilic groups, such as the thiol groups of cysteine residues found in various enzymes and proteins. mdpi.comnih.gov This mechanism of action, known as a Michael addition reaction, is believed to be responsible for the inhibition of numerous enzymes and the disruption of cellular signaling pathways, contributing to the anti-inflammatory and anticancer effects of chalcones. mdpi.comnih.gov The electrophilicity of the β-carbon in the enone system makes it susceptible to nucleophilic attack. mdpi.com

The importance of this moiety is underscored by the observation that derivatives in which the α,β-double bond is reduced (dihydrochalcones) often lose their biological activity. nih.gov For example, the reduction of the enone in certain chalcone derivatives led to the loss of their antitumor and antibacterial properties, confirming the critical role of the α,β-unsaturated system for these specific activities. nih.gov

Computational and in Silico Approaches in Chalcone Research

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method calculates the binding affinity, or strength of the interaction, which is often expressed as a negative score in kcal/mol; a more negative score typically indicates a stronger interaction. For chalcone (B49325) derivatives, docking studies are crucial for elucidating their mechanism of action against various biological targets.

While specific docking scores for 2'-Hydroxy-3-methoxychalcone are not extensively detailed in publicly available literature, studies on closely related chalcones highlight the common protein targets and the nature of the interactions. One of the key pathways modulated by chalcones is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is central to inflammation and cancer. nih.govljmu.ac.uk Chalcones are known to inhibit NF-κB activation, making the components of this pathway, such as the p65 subunit, primary targets for docking studies. nih.govsemanticscholar.org

In a typical docking simulation, this compound would be placed into the binding pocket of a target protein like NF-κB or Histone Deacetylase (HDAC). semanticscholar.org The interactions stabilizing the complex are then analyzed. For chalcones, these interactions commonly include:

Hydrogen Bonds: The hydroxyl (-OH) group on the A-ring and the carbonyl (C=O) group of the enone bridge are key hydrogen bond donors and acceptors.

Hydrophobic Interactions: The two aromatic rings (A and B) often form pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic amino acid residues in the binding site.

For example, studies on other chalcones targeting Estrogen Receptor Alpha (ERα), a key protein in breast cancer, have shown binding energies in the range of -7.8 kcal/mol, indicating stable binding. undikma.ac.id Such studies help rationalize the anticancer potential of the chalcone scaffold and guide the design of new derivatives.

Table 1: Illustrative Data from Molecular Docking of Chalcone Derivatives Against Biological Targets (Note: This table provides representative data for chalcone derivatives to illustrate the output of docking studies, as specific values for this compound are not detailed in the referenced literature.)

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) |

| Chalcone Derivative 1 | Estrogen Receptor α | -7.82 | LEU384, ARG394, GLU353 |

| Chalcone Derivative 2 | Caspase-3 | Not Specified | HIS121, TYR204 (π-π stacking) researchgate.net |

| Chalcone Derivative 3 | HDAC8 | Not Specified | Analysis performed to understand binding modes semanticscholar.org |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a more dynamic and realistic view of the ligand-target complex compared to the static picture provided by molecular docking. 3ds.com An MD simulation calculates the movement of every atom in the system over time, typically on the nanosecond to microsecond scale, providing insights into the stability and conformational changes of the complex in a simulated physiological environment (e.g., in water). 3ds.comresearchgate.net

While specific MD simulation studies focused solely on this compound are not widely reported, the methodology is frequently applied to validate docking results for other chalcones. researchgate.net Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. For many chalcone-protein complexes, stable RMSD values are typically below 2 Å. researchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can reveal flexibility and conformational changes upon ligand binding.

Binding Free Energy Calculation: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity than docking scores alone.

Predictive Modeling for Compound Design and Optimization (e.g., Pharmacokinetics, excluding toxicity profiles)

In silico predictive modeling is a cost-effective approach to evaluate the pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Tools like SwissADME are commonly used to predict these properties for chalcone derivatives based on their chemical structure. undikma.ac.idundikma.ac.id

These predictions are often guided by established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule, which assess the probability of a compound being orally bioavailable. For this compound, the predicted properties would be evaluated against these criteria.

Lipinski's Rule of Five: A compound is likely to be orally bioavailable if it does not violate more than one of the following:

Molecular Weight ≤ 500 g/mol

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors ≤ 5

Hydrogen Bond Acceptors ≤ 10

Veber's Rule: Relates to molecular flexibility and size, suggesting good oral bioavailability for compounds with:

Polar Surface Area (PSA) ≤ 140 Ų

Number of Rotatable Bonds ≤ 10

Studies on various chalcone derivatives consistently show that they generally exhibit favorable ADME profiles, adhering to these rules. undikma.ac.idresearchgate.net For instance, a graphical tool known as the Bioavailability Radar or the "BOILED-Egg" plot can be generated, which visually predicts gastrointestinal absorption and blood-brain barrier penetration. Chalcones often show high predicted gastrointestinal absorption. rsdjournal.org

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for a Representative Chalcone (Note: This table illustrates the type of ADME parameters predicted for chalcone-like molecules. Specific values for this compound are subject to calculation by ADME prediction software.)

| Property | Predicted Value/Descriptor | Compliance |

| Molecular Formula | C₁₆H₁₄O₃ | - |

| Molecular Weight | 254.28 g/mol | Lipinski: Yes |

| LogP | Calculated Value (e.g., ~3.5-4.0) | Lipinski: Yes |

| Hydrogen Bond Donors | 1 | Lipinski: Yes |

| Hydrogen Bond Acceptors | 3 | Lipinski: Yes |

| Polar Surface Area (PSA) | Calculated Value (e.g., ~46.5 Ų) | Veber: Yes |

| Gastrointestinal Absorption | High (Predicted) | Favorable |

| Blood-Brain Barrier Permeant | No/Yes (Predicted) | Varies |

Q & A

Basic Research Questions

What are the established synthesis routes for 2'-hydroxy-3-methoxychalcone, and how do yields vary between methods?

The compound is typically synthesized via two primary routes:

- Claisen-Schmidt condensation : Reacting 2'-hydroxyacetophenone with 3-methoxybenzaldehyde under alkaline conditions (e.g., NaOH/EtOH), yielding ~69% .

- Algar-Flynn-Oyamada (AFO) reaction : Oxidative cyclization of this compound to form 3-methoxyflavonol derivatives, followed by Williamson ether synthesis for further functionalization .

Key considerations : Solvent choice (e.g., ethanol vs. DMF) and reaction time significantly impact yield. Claisen-Schmidt is preferred for simplicity, while AFO enables downstream flavonoid derivatization.

How can researchers address solubility challenges for in vitro assays involving this compound?

The compound exhibits limited aqueous solubility (<1 mg/mL). Recommended protocols:

- Primary solvent : DMSO (test at 10–20 mM stock solutions).

- Alternatives : Ethanol or DMF with <1% v/v to minimize cytotoxicity .

- Validation : Pre-screen solvents using dynamic light scattering (DLS) to confirm colloidal stability in assay buffers .

What spectroscopic techniques are optimal for characterizing this compound?

- 1H/13C NMR : Key signals include δ 14.05 ppm (2'-OH proton) and δ 5.41 ppm (H-β of the α,β-unsaturated ketone) .

- UV-Vis : Strong absorption at λmax ~350 nm due to the chalcone backbone’s conjugated system .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (retention time: ~12 min) for purity validation (>95%) .

Advanced Research Questions

How do biotransformation pathways of this compound in Stenotrophomonas maltophilia cultures produce contradictory product ratios over time?

In S. maltophilia KB2 cultures, biotransformation dynamics show:

- Days 1–5 : Chalcone (3) converts to 2'-hydroxy-3-methoxydihydrochalcone (10) and 3'-methoxyflavanone (11) via reductase and cyclase activity .

- Days 5–8 : Chalcone levels increase by 15% due to retro-aldol cleavage of flavanone (11) .

- Days 8–12 : Chalcone decreases by 27% , with dihydrochalcone (10) rising by 17.8% (Scheme 5) .

Resolution : Use time-course LC-MS to monitor enzymatic reversibility and competitive inhibition between pathways.

What experimental strategies resolve low yields in Claisen-Schmidt synthesis of this compound?

Common pitfalls and solutions:

- Byproduct formation : Replace NaOH with KOH in ethanol to suppress aldol side reactions .

- Incomplete dehydration : Add molecular sieves (3Å) to shift equilibrium toward chalcone .

- Scale-up issues : Use microwave-assisted synthesis (60°C, 30 min) to improve efficiency (yield: 82% vs. 69% conventional) .

How do substituent positions (2'-OH vs. 3-OCH3) influence the compound’s metabolic stability in hepatic microsomal assays?

- 2'-OH group : Increases susceptibility to glucuronidation (t1/2: 2.1 hr in human microsomes) .

- 3-OCH3 group : Enhances lipophilicity (logP: 3.2) but reduces CYP450-mediated oxidation .

Method : Incubate with NADPH-supplemented microsomes and quantify metabolites via UPLC-QTOF.

Data Contradiction Analysis

Why do conflicting reports exist regarding the antibacterial efficacy of this compound?

Discrepancies arise from:

- Strain specificity : MIC = 32 µg/mL against S. aureus vs. >128 µg/mL for E. coli due to Gram-negative outer membrane barriers .

- Solvent artifacts : DMSO (>1%) inhibits bacterial growth, falsely elevating MIC values .

Recommendation : Use agar dilution assays with solvent controls for accurate MIC determination.

Methodological Tables

Table 1. Comparison of Synthesis Routes

| Method | Yield | Time | Key Advantage | Reference |

|---|---|---|---|---|

| Claisen-Schmidt | 69% | 24 hr | Simplicity, high scalability | |

| AFO reaction | 58% | 48 hr | Enables flavonoid derivatization | |

| Microwave-assisted | 82% | 0.5 hr | Rapid, energy-efficient |

Table 2. Biotransformation Dynamics in S. maltophilia

| Timeframe | Chalcone (3) | Dihydrochalcone (10) | Flavanone (11) |

|---|---|---|---|

| Days 1–5 | -40% | +25% | +15% |

| Days 5–8 | +15% | -10% | -5% |

| Days 8–12 | -27% | +17.8% | +2.8% |

| Data from Scheme 4–5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.